molecular formula C11H12F2O2 B14758522 2,2-Difluoro-1-(4-propoxyphenyl)ethanone

2,2-Difluoro-1-(4-propoxyphenyl)ethanone

Cat. No.: B14758522
M. Wt: 214.21 g/mol
InChI Key: GSJQKVAXAMMBLT-UHFFFAOYSA-N
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Description

2,2-Difluoro-1-(4-propoxyphenyl)ethanone is a fluorinated aromatic ketone characterized by a difluoro-substituted ethanone backbone and a 4-propoxyphenyl substituent. These analogs are synthesized via palladium-catalyzed α-arylation, decarboxylative coupling, or Claisen-Schmidt condensation .

Properties

Molecular Formula

C11H12F2O2

Molecular Weight

214.21 g/mol

IUPAC Name

2,2-difluoro-1-(4-propoxyphenyl)ethanone

InChI

InChI=1S/C11H12F2O2/c1-2-7-15-9-5-3-8(4-6-9)10(14)11(12)13/h3-6,11H,2,7H2,1H3

InChI Key

GSJQKVAXAMMBLT-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)C(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-1-(4-propoxyphenyl)ethanone typically involves the reaction of 4-propoxybenzaldehyde with difluoromethyl ketone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of 2,2-Difluoro-1-(4-propoxyphenyl)ethanone follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-1-(4-propoxyphenyl)ethanone undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

2,2-Difluoro-1-(4-propoxyphenyl)ethanone has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-1-(4-propoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated by its ability to form stable complexes with target molecules, influencing their activity and function. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Physicochemical Properties

The substituent on the phenyl ring significantly influences the compound’s electronic and steric properties. Key analogs and their attributes are summarized below:

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Properties/Activities Synthesis Method
2,2-Difluoro-1-(4-fluorophenyl)ethanone 4-Fluorophenyl C8H5F3O 174.12 Intermediate for Pd-catalyzed coupling; liquid at RT Pd(PPh3)4-mediated coupling
2,2-Difluoro-1-(2-methylphenyl)ethanone 2-Methylphenyl C9H8F2O 170.16 Safety data available (GHS); colorless liquid Halogenation of acetophenone derivatives
2,2-Difluoro-1-(3-nitrophenyl)ethanone 3-Nitrophenyl C8H5F2NO3 201.13 High electrophilicity due to nitro group; used in triazole synthesis Nitration of parent ethanone
2,2-Difluoro-1-(4-methoxyphenyl)ethanone 4-Methoxyphenyl C9H8F2O2 186.16 Enhanced solubility in polar solvents Etherification of hydroxy precursors
2,2-Difluoro-1-(2-naphthalenyl)ethanone 2-Naphthyl C12H8F2O 206.19 Extended aromatic system; solid at RT Coupling with naphthyl halides
Target Compound 4-Propoxyphenyl C11H12F2O2 226.21 (calc.) Predicted higher lipophilicity vs. methoxy analogs Likely via Pd-catalyzed coupling

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Nitro and fluorine substituents increase electrophilicity, enhancing reactivity in nucleophilic substitutions .
  • Electron-Donating Groups (EDGs) : Methoxy and propoxy groups improve solubility but reduce electrophilicity .
  • Steric Effects : Bulky substituents (e.g., naphthyl) may hinder reaction yields but improve binding in biological targets .

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